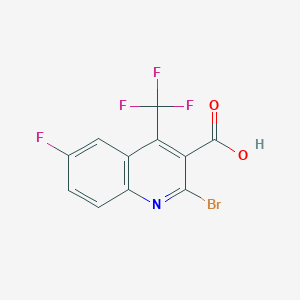
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
描述
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H4BrF4NO2 and its molecular weight is 338.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid, with the CAS number 596845-49-7, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique molecular structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
The molecular formula of this compound is , with a molecular weight of 338.05 g/mol. The presence of electron-withdrawing groups such as trifluoromethyl and bromine may enhance its biological activity by influencing the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H4BrF4NO2 |
| Molecular Weight | 338.05 g/mol |
| CAS Number | 596845-49-7 |
| LogP | 3.85 |
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.
- Cell Cycle Arrest and Apoptosis : In vitro studies indicate that compounds similar to this compound can induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cell lines such as MCF-7. For instance, a related compound showed an IC50 value of approximately 168.78 µM against MCF-7 cells, indicating significant cytotoxicity .
- Mechanism of Action : The mechanism involves binding to specific kinases and inducing apoptotic pathways. Molecular docking studies suggest that these compounds can effectively bind to active sites of target proteins, facilitating their biological effects .
Antibacterial Activity
Compounds within the quinoline family have demonstrated antibacterial properties against various pathogens, including Staphylococcus aureus. While specific data on this compound is limited, related derivatives have shown promising results in inhibiting bacterial growth .
Case Studies
A notable case study involved a series of quinoline derivatives that were assessed for their cytotoxic effects against multiple cancer cell lines. The study found that compounds with similar structural characteristics to this compound exhibited significant cytotoxicity, with some achieving IC50 values in the low micromolar range .
Table: Cytotoxicity Data from Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 168.78 |
| Compound B | T-24 | 257.87 |
| Compound C | MDA-MB-231 | 100 |
属性
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF4NO2/c12-9-7(10(18)19)8(11(14,15)16)5-3-4(13)1-2-6(5)17-9/h1-3H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOYRDULZCHVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















